molecular formula C12H13NO3 B1438391 1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 1114822-70-6

1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B1438391
M. Wt: 219.24 g/mol
InChI Key: DTFVOKBVVXNWCP-UHFFFAOYSA-N
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Description

“1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 1114822-70-6 . It has a molecular weight of 219.24 .


Molecular Structure Analysis

The IUPAC name for this compound is 1,4-dimethyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid . The InChI code is 1S/C12H13NO3/c1-12(11(15)16)7-10(14)13(2)9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3,(H,15,16) .

Scientific Research Applications

Applications in Therapeutics and Drug Discovery

1,2,3,4-Tetrahydroisoquinoline, a related compound to 1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, serves as a 'privileged scaffold' in nature, initially known for its neurotoxicity but later identified as an endogenous agent preventing Parkinsonism in mammals. This class of compounds has shown notable success in drug discovery, particularly in cancer and central nervous system (CNS) treatments, demonstrating potential as novel drugs for infectious diseases like malaria, tuberculosis, HIV, and leishmaniasis with unique mechanisms of action (Singh & Shah, 2017).

Advances in Organic Synthesis

The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, including compounds related to 1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, shows significant transformations that lead to a variety of structurally complex and biologically relevant molecules. These transformations include shifts and splitting of substituents, revealing the synthetic versatility and potential application of these compounds in developing new pharmaceuticals (Fusco & Sannicolo, 1978).

Antioxidant Properties and Application

Research on the antioxidant ethoxyquin and its analogues, including those related to tetrahydroquinoline derivatives, demonstrates their efficacy in protecting polyunsaturated fatty acids in fish meal from spontaneous combustion, indicating their potential as powerful antioxidants in food preservation and possibly in therapeutic contexts to mitigate oxidative stress (de Koning, 2002).

Application in Organic Light-Emitting Diodes (OLEDs)

The BODIPY-based materials, related to tetrahydroquinoline derivatives, have been recognized for their applications in OLED devices, showcasing the structural design and synthesis advancements for organic semiconductors. These developments highlight the tetrahydroquinoline derivatives' potential in enhancing the performance and efficiency of OLEDs, promoting research into 'metal-free' infrared emitters (Squeo & Pasini, 2020).

Psychotropic Activity and Drug Development

Phosphorylated carboxylic acids derivatives, including those structurally related to tetrahydroquinoline, have shown psychotropic activity. Research highlights include drugs like phosenazid with tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties. This area underscores the potential of tetrahydroquinoline derivatives in developing new treatments for neurological disorders and enhancing cognitive functions (Semina et al., 2016).

properties

IUPAC Name

1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(11(15)16)7-10(14)13(2)9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFVOKBVVXNWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C2=CC=CC=C21)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165266
Record name 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

CAS RN

1114822-70-6
Record name 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114822-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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